Schisanwilsonin H

Overview

Description

Schisanwilsonin H (SW-H) is a synthetic compound derived from the plant species Schisanwilsonia, a member of the family Magnoliaceae. It has been used in traditional Chinese medicine for several centuries and has recently been studied for its potential therapeutic effects. SW-H is a small molecule that is highly soluble in water and has a molecular weight of around 400 Da. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its ability to modulate the immune system and its potential to act as a neuroprotective agent.

Scientific Research Applications

Modulation of the Immune System

Schisanwilsonin H has garnered attention for its potential immunomodulatory effects. Researchers have investigated its impact on immune responses, including cytokine production, T-cell activation, and macrophage function. Preliminary studies suggest that Schisanwilsonin H may regulate immune cell activity, making it a promising candidate for further exploration in autoimmune diseases, allergies, and immune-related disorders .

Neuroprotective Properties

Schisanwilsonin H exhibits neuroprotective properties, which have piqued interest in the field of neuroscience. It has been studied for its ability to protect neurons from oxidative stress, inflammation, and excitotoxicity. Researchers believe that Schisanwilsonin H may enhance neuronal survival and promote brain health. Investigations into its mechanisms of action and potential therapeutic applications continue .

Antioxidant Activity

As a lignan compound, Schisanwilsonin H possesses antioxidant properties. It scavenges free radicals, reducing oxidative damage to cellular components. Antioxidants play a crucial role in preventing age-related diseases, cancer, and neurodegenerative conditions. Schisanwilsonin H’s antioxidant capacity makes it an intriguing candidate for further research in this area .

Anti-Inflammatory Effects

Inflammation is implicated in various diseases, from arthritis to cardiovascular disorders. Schisanwilsonin H has been studied for its anti-inflammatory potential. It may inhibit pro-inflammatory cytokines and enzymes, providing a basis for therapeutic interventions. Researchers are exploring its application in inflammatory conditions and tissue damage .

Cardiovascular Health

Emerging evidence suggests that Schisanwilsonin H may positively impact cardiovascular health. It could modulate lipid metabolism, reduce cholesterol levels, and enhance endothelial function. These effects may contribute to preventing atherosclerosis and related cardiovascular diseases. Further studies are needed to validate its cardioprotective properties .

Anticancer Activity

While research is ongoing, Schisanwilsonin H has shown promise as a potential anticancer agent. It may inhibit cancer cell proliferation, induce apoptosis, and interfere with tumor growth. Investigations focus on specific cancer types, such as breast, lung, and liver cancers. Its selective cytotoxicity warrants further exploration .

Mechanism of Action

Target of Action

Schisanwilsonin H primarily targets the β-asarone in its intestinal perfusion model . It is also known to have an effect on the immune system and potentially acts as a neuroprotective agent .

Mode of Action

For instance, it can inhibit the activity of β-asarone .

Biochemical Pathways

It is known to modulate the immune system and potentially act as a neuroprotective agent , suggesting that it may influence pathways related to immune response and neurological function.

Pharmacokinetics

It is known that the compound is stable for two years when stored at the recommended temperature .

Result of Action

Schisanwilsonin H’s action results in the inhibition of β-asarone activity in its intestinal perfusion model . This suggests that the compound may have potential therapeutic applications, particularly in modulating the immune system and acting as a neuroprotective agent .

Action Environment

The action, efficacy, and stability of Schisanwilsonin H can be influenced by various environmental factors. It is known that the compound is stable for two years when stored at the recommended temperature .

properties

IUPAC Name |

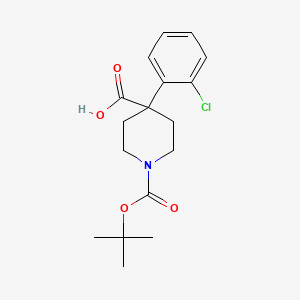

[(8S,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O9/c1-16-12-18-13-21-25(38-15-37-21)26(35-5)22(18)23-19(14-20(33-3)24(34-4)27(23)36-6)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16-,28-,30+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCGDBKFOKKVAC-VLPWJMHXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@]1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3026824.png)

![4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3026830.png)

![methyl (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B3026834.png)